2-ethyl-5-fluoroaniline hydrochloride
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Overview
Description
2-ethyl-5-fluoroaniline hydrochloride is an organic compound with the molecular formula C8H10FN·HCl. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with an ethyl group at the 2-position and a fluorine atom at the 5-position. This compound is often used in various chemical syntheses and research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-5-fluoroaniline hydrochloride typically involves the following steps:
Nitration and Reduction: The starting material, 2-ethyl-5-fluoronitrobenzene, is synthesized through the nitration of 2-ethyl-5-fluorobenzene.
Hydrochloride Formation: The resulting 2-ethyl-5-fluoroaniline is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to ensure high purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-5-fluoroaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
2-ethyl-5-fluoroaniline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-ethyl-5-fluoroaniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-fluoroaniline: An isomer with the fluorine atom at the 4-position instead of the 5-position.
2-ethyl-4-fluoroaniline: Another isomer with the ethyl group at the 2-position and the fluorine atom at the 4-position.
Uniqueness
2-ethyl-5-fluoroaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable in various synthetic and research applications, where other isomers may not be as effective .
Properties
CAS No. |
2551119-11-8 |
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Molecular Formula |
C8H11ClFN |
Molecular Weight |
175.63 g/mol |
IUPAC Name |
2-ethyl-5-fluoroaniline;hydrochloride |
InChI |
InChI=1S/C8H10FN.ClH/c1-2-6-3-4-7(9)5-8(6)10;/h3-5H,2,10H2,1H3;1H |
InChI Key |
ZOPBIPBSOPWCAH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)F)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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